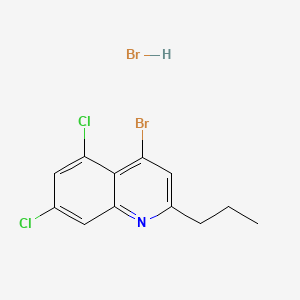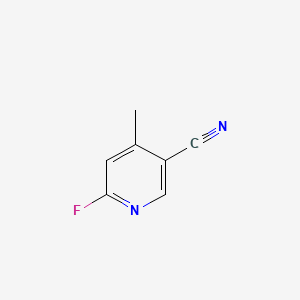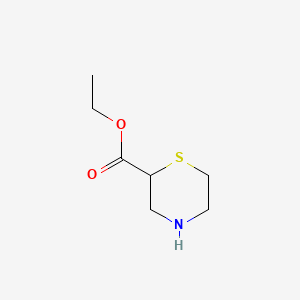![molecular formula C8H23NO B598210 β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- CAS No. 162615-68-1](/img/new.no-structure.jpg)
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- typically involves the modification of β-cyclodextrin. One common method is the reaction of β-cyclodextrin with 2-chloroethanol in the presence of a base, followed by the substitution of the chlorine atom with an amino group .
Industrial Production Methods
Industrial production of β-cyclodextrin and its derivatives often involves enzymatic treatment of starch using cyclodextrin glycosyltransferase (CGTase) and α-amylase. The process includes liquefying starch through heat treatment or enzymatic action, followed by the conversion to cyclodextrins .
化学反应分析
Types of Reactions
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The primary and secondary hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various functional groups .
科学研究应用
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a stabilizing agent for proteins.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the food and cosmetic industries for encapsulating flavors and fragrances.
作用机制
The mechanism of action of β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity accommodates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property allows it to enhance the solubility and stability of guest molecules .
相似化合物的比较
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: Known for its higher water solubility compared to β-cyclodextrin.
Randomly Methylated β-cyclodextrin: Exhibits improved solubility and complexation abilities.
β-Cyclodextrin sulfobutyl ether sodium salt: Used for its enhanced solubility and biocompatibility.
Uniqueness
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- is unique due to its specific functionalization, which allows for targeted applications in drug delivery and molecular encapsulation. Its ability to form stable inclusion complexes with a variety of guest molecules makes it a versatile compound in scientific research and industrial applications .
属性
CAS 编号 |
162615-68-1 |
|---|---|
分子式 |
C8H23NO |
分子量 |
149.27 g/mol |
IUPAC 名称 |
ethane;2-(ethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.2C2H6/c1-2-5-3-4-6;2*1-2/h5-6H,2-4H2,1H3;2*1-2H3 |
InChI 键 |
FKJIWSWTVAUVAM-UHFFFAOYSA-N |
SMILES |
CC.CC.CCNCCO |
规范 SMILES |
CC.CC.CCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




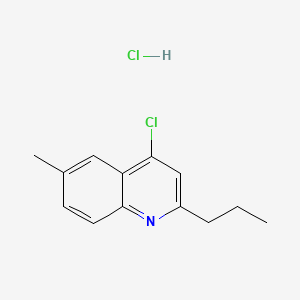
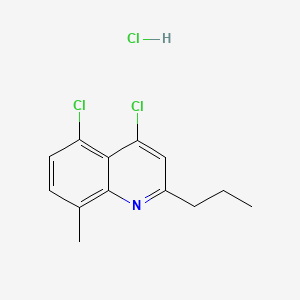
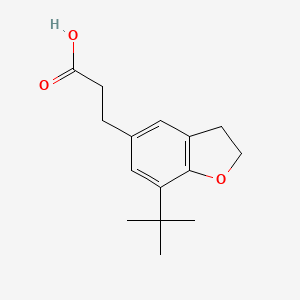
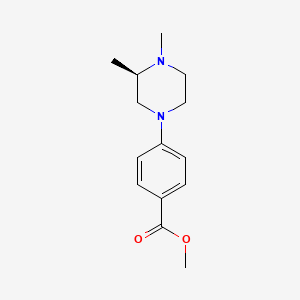
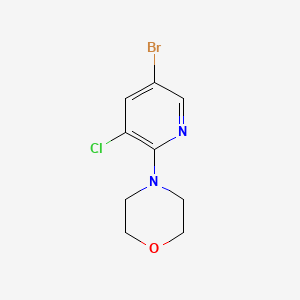

![trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598145.png)
![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)
